2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Description
The compound 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to the fused pyran-carbonitrile family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:
- A 3-bromophenyl group at position 4, contributing steric bulk and electron-withdrawing effects.
- A hydroxymethyl group at position 6, enhancing hydrophilicity.
- A nitrile group at position 3, critical for hydrogen bonding and reactivity.
- A fused pyranone ring system, common in bioactive molecules targeting enzymes like tyrosinase .
Properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-9-3-1-2-8(4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLHAXYSVQTXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a member of the pyrano[3,2-b]pyran family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C19H18BrN3O7
- Molecular Weight : 452.25272 g/mol
- CAS Number : 674806-63-4
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano[3,2-b]pyran compounds exhibit potent anticancer properties. For instance, a related compound was tested against various human tumor cell lines and showed significant antiproliferative effects. The mechanism of action involved microtubule disruption and G2/M cell cycle arrest, leading to reduced cell viability in cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1a | HT-29 | 0.15 | Microtubule disruption |
| 1b | HCT-116 | 0.04 | Centrosome de-clustering |
| 1c | EA.hy926 | 0.40 | G2/M arrest |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. One study highlighted its ability to inhibit tyrosinase activity with an IC50 value significantly lower than that of kojic acid, a standard control agent. This suggests potential applications in skin whitening and treatment of hyperpigmentation disorders .
Antimicrobial and Antioxidant Activities
Pyrano derivatives have been reported to possess antimicrobial and antioxidant activities. The broad spectrum of biological activities includes:
- Antibacterial : Effective against various bacterial strains.
- Antioxidant : Scavenging free radicals and reducing oxidative stress in cells.
These properties make them suitable candidates for further pharmaceutical development .
Case Studies
- Antitumor Effects : A series of pyrano derivatives were synthesized and tested for their effects on eight different human tumor cell lines. Compounds showed varying degrees of activity with some exhibiting high selectivity towards specific cancer types .
- Tyrosinase Inhibition Study : The synthesized compounds demonstrated competitive inhibition patterns against tyrosinase, indicating their potential use in cosmetic formulations aimed at skin lightening .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique pyrano[3,2-b]pyran structure with a bromophenyl substituent, which contributes to its chemical properties. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate aldehydes with malononitrile, followed by cyclization reactions under specific conditions (e.g., using catalysts like piperidine) to form the desired structure.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme modulation is required .
The biological evaluation of 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has revealed several significant activities:
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .
- Antitumor Properties : Studies indicate that it may possess antitumor properties, making it a candidate for further exploration in cancer therapy .
Material Science
In addition to its biological applications, this compound can serve as a precursor in the development of new materials with specific properties such as fluorescence or conductivity. This is particularly relevant in the fields of organic electronics and photonics.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds within the same chemical family. For instance:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares substituents, melting points (Mp), and spectral data of the target compound (hypothetical data inferred from analogs) and related derivatives:
Key Observations :
- Melting Points : The 3-bromophenyl analog (target) likely has a higher Mp than para-substituted derivatives (e.g., 6a) due to increased molecular symmetry and halogen-induced packing efficiency .
- IR Spectra : The nitrile stretch (~2195 cm⁻¹) is consistent across analogs, while O-H vibrations vary slightly with substituent polarity .
- NMR Trends : Aromatic proton shifts depend on substituent position; meta-bromine (target) induces distinct deshielding compared to para-substituted analogs .
Preparation Methods
Three-Component Reaction Catalyzed by SnCl₄/SiO₂ Nanoparticles
The SnCl₄/SiO₂ nanoparticle-catalyzed method involves a one-pot condensation of 3-bromobenzaldehyde (1 mmol), malononitrile (1 mmol), and kojic acid (1 mmol) under solvent-free conditions. The reaction proceeds at ambient temperature with 0.004 g of catalyst, achieving completion within 15 minutes. The crude product is purified via recrystallization from ethanol, yielding 95% of the target compound. This approach leverages the Lewis acidity of SnCl₄ to activate the aldehyde for Knoevenagel condensation, followed by Michael addition of kojic acid and cyclization. Electron-withdrawing bromine substituents enhance electrophilicity, accelerating the reaction compared to electron-donating groups.
Ultrasound-Assisted Synthesis Using L-Proline
A sustainable alternative employs L-proline (20 mol%) as an organocatalyst in aqueous ethanol (1:1 v/v) under ultrasound irradiation (40 kHz). The reaction mixture of 3-bromobenzaldehyde, malononitrile, and kojic acid is sonicated at 25°C for 20 minutes, yielding 96% product after simple filtration. Ultrasound enhances mass transfer and reduces activation energy, enabling rapid cyclization. This method avoids toxic solvents and column chromatography, aligning with green chemistry principles.
Thermal Approach Without Catalyst
A thermal method involves refluxing the reactants in ethanol for 20 hours with piperidine (0.2 equiv) as a base. While yielding 74% product, this method suffers from longer reaction times and lower efficiency compared to catalytic protocols. The absence of a catalyst necessitates higher energy input, making it less environmentally favorable.
Reaction Mechanism and Optimization
Mechanistic Pathway
The synthesis proceeds via three sequential steps:
- Knoevenagel Condensation : 3-Bromobenzaldehyde reacts with malononitrile to form an α-cyano cinnamitrile intermediate.
- Michael Addition : Kojic acid attacks the α,β-unsaturated nitrile, facilitated by Lewis acid or amine catalysis.
- Cyclization and Tautomerization : Intramolecular cyclization yields the pyrano[3,2-b]pyran core, followed by tautomerization to stabilize the enol form.
Optimization Studies
- Catalyst Loading : SnCl₄/SiO₂ NPs show optimal activity at 4 mg/mmol, with excess catalyst causing side reactions.
- Solvent Effects : Aqueous ethanol maximizes solubility of kojic acid while minimizing environmental impact.
- Temperature : Ultrasound permits room-temperature synthesis, whereas thermal methods require 80°C.
Analytical Characterization
Spectral Data
Comparative Metrics
Applications and Derivatives
The target compound serves as a precursor for fluorescent sensors due to its extended π-conjugation and electron-withdrawing groups. Bromine substitution enhances halogen bonding potential for crystal engineering. Derivatives with modified aryl groups exhibit tunable luminescence properties, enabling applications in optoelectronics.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?
- Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions involving aryl aldehydes, malononitrile, and active methylene derivatives under reflux conditions. Key steps include:
- Use of Knoevenagel condensation to form the pyran ring.
- Cyclization facilitated by catalysts like piperidine or L-proline.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Analytical validation requires ¹H/¹³C NMR for structural confirmation and HRMS for molecular weight verification .
Q. How can the compound’s stability and reactivity under varying experimental conditions be assessed?
- Methodological Answer: Conduct accelerated stability studies under thermal (40–80°C), pH (2–12), and UV light exposure.
- Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water).
- Reactive sites (e.g., hydroxymethyl group) can be probed using FT-IR (O–H stretch at ~3200–3400 cm⁻¹) and TGA (thermal decomposition profile) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer:
- X-ray crystallography for absolute configuration determination (e.g., C–C bond angles and torsion angles).
- ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.1–7.4 ppm).
- UV-Vis spectroscopy to assess π→π* transitions in the pyranopyran system .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodological Answer:
- Systematic substitution : Replace the 3-bromophenyl group with halogen/electron-withdrawing groups (e.g., Cl, NO₂) to evaluate antiproliferative activity changes.
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
- Docking studies : Map interactions with target proteins (e.g., tubulin) using AutoDock Vina .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
- Methodological Answer:
- OECD 301/302 guidelines : Assess biodegradability (BOD/COD ratios) and hydrolysis in aqueous systems.
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri for acute toxicity (EC₅₀/LC₅₀).
- Soil adsorption studies : Measure log Koc via batch equilibrium tests .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
- Replicate experiments : Control variables like solvent purity (≥99.9%) and cell passage number.
- Statistical validation : Apply ANOVA or Tukey’s HSD test to identify outliers .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
